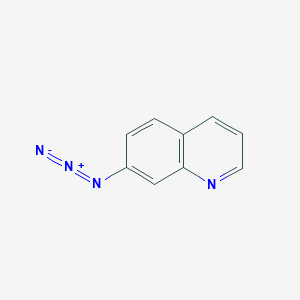

7-Azidoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

7-azidoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIBYVPXEHIWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N=[N+]=[N-])N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Azidoquinoline and Its Derivatives

Reactive Intermediates and Mechanistic Pathways of 7 Azidoquinoline

Photochemistry of 7-Azidoquinoline

Intramolecular Rearrangements of 7-Quinolylnitrenes

Ring Contraction Pathways

The photolysis of azidoquinolines, including derivatives of 7-azidoquinoline, leads to the formation of quinolylnitrenes. These nitrenes are highly reactive intermediates that can undergo complex rearrangements. A significant pathway involves ring expansion to form transient seven-membered ring systems, such as azacycloheptatetraenes or carbodiimides researchgate.netbeilstein-journals.orgacs.orgdntb.gov.ua. These expanded intermediates can then undergo ring opening to form nitrile ylides, which are also reactive species researchgate.netacs.orgdntb.gov.ua. Subsequent intramolecular reactions, such as hydrogen shifts followed by cyclization or fragmentation, can lead to ring contraction products. For example, in the case of 3-quinolylnitrene, ring opening to a nitrile ylide has been observed, which can then participate in reactions leading to ring-contracted structures, such as cyano-substituted heterocycles researchgate.netdntb.gov.ua. While specific ring contraction pathways for 7-azidoquinoline itself are not detailed in the provided literature, the general behavior of quinolylnitrenes suggests that similar complex rearrangement and contraction pathways are plausible.

Intermolecular Reactions of Photochemically Generated Nitrenes

Photochemical activation of azidoquinolines generates highly reactive nitrene intermediates. These species are electrophilic and can participate in various intermolecular reactions with other molecules.

N-H Insertion Reactions

Photochemically generated nitrenes are known to readily insert into N-H bonds of various substrates, such as amines and amides. This reaction typically proceeds via a concerted mechanism when a singlet nitrene is involved, leading to the formation of new C-N bonds with retention of stereochemistry vaia.comslideshare.netdigimat.in. For instance, studies on related azidoquinolone derivatives have shown that photolysis in the presence of amines can lead to the formation of hydrazine (B178648) derivatives through N-H insertion researchgate.net. This type of reaction is valuable for synthesizing nitrogen-containing compounds and for functionalizing molecules with quinoline (B57606) moieties.

Table 1: Representative N-H Insertion Reactions of Nitrenes

| Azide (B81097) Precursor (General) | Substrate with N-H Bond | Observed Product Type | Notes |

| Aryl Azides | Amines (e.g., R₂NH) | Hydrazines (R₂N-NH-Ar) | Singlet nitrene insertion, often concerted. vaia.comslideshare.netdigimat.inresearchgate.net |

| Aryl Azides | Amides (R-CO-NH-R') | Imidates (R-CO-NR'-Ar) | Insertion into the amide N-H bond. |

| Azidoquinolone derivative | Diethylamine | Hydrazino-derivative | Specific example from a related quinolone system. researchgate.net |

C-H Insertion Reactions

Nitrenes are also capable of inserting into C-H bonds, providing a direct method for C-N bond formation. This reaction is particularly effective with singlet nitrenes, which perform the insertion in a concerted manner, preserving the stereochemistry of the substrate vaia.comslideshare.netdigimat.in. The reactivity of nitrenes towards C-H bonds exhibits selectivity, generally favoring tertiary C-H bonds over secondary, and secondary over primary C-H bonds vaia.comdigimat.in. Transition metal catalysts, such as copper nitrenoids, can also mediate C-H amination reactions, proceeding either through direct insertion or a hydrogen atom transfer (HAT) followed by radical rebound mechanism ru.nllibretexts.org. While specific examples for 7-azidoquinoline are not detailed, the general reactivity of aryl nitrenes implies its potential to undergo such transformations.

Table 2: Representative C-H Insertion Reactions of Nitrenes

| Nitrene Source (General) | Substrate with C-H Bond | Observed Product Type | Selectivity Trend (General) | Notes |

| Aryl Nitrenes | Alkanes, Arenes | Amines (R-NH-Ar) | Tertiary > Secondary > Primary | Concerted insertion by singlet nitrenes. vaia.comslideshare.netdigimat.in |

| Metal Nitrenoids | C-H bonds | Amines | Varies with catalyst | Can involve HAT-rebound or direct insertion. ru.nllibretexts.org |

Functionalization of Polymeric Surfaces

Aryl azides, including potentially 7-azidoquinoline, can be employed in photochemical processes for the functionalization of polymer surfaces rsc.org. Upon irradiation, the generated nitrene can react with functional groups present on the polymer backbone or surface, or it can be used to graft the quinoline moiety onto the polymer. This approach allows for the modification of polymer properties, enabling applications in areas such as advanced materials, sensors, and biomaterials nih.govicm.edu.pluni-due.demdpi.comnih.gov. The photochemically initiated covalent attachment of the quinoline structure to a polymer surface can alter its chemical, physical, or biological characteristics.

Table 3: General Approaches to Polymer Surface Functionalization Using Nitrene Chemistry

| Technique | Nitrene Generation Method | Application Context | Notes |

| Photochemical Grafting | Photolysis of Azides | Modifying surface properties, attaching functional groups | Nitrene reacts with surface or monomers. rsc.org |

| Radiation Grafting | Ionizing Radiation | Attaching monomers to polymer backbones | Indirectly related, as azides can be photolytically activated. icm.edu.pl |

| Photo-initiated Polymerization | UV Irradiation | Creating polymer layers on surfaces | Azides can act as photoinitiators or be functionalized onto surfaces. |

Thermal Reactivity of 7-Azidoquinoline

The thermal decomposition, or thermolysis, of azides is a well-established reaction pathway that leads to the formation of highly reactive nitrene intermediates.

Thermolysis Mechanisms

Upon heating, azides, including 7-azidoquinoline, undergo thermal decomposition. The primary and often rate-limiting step in this process is the extrusion of molecular nitrogen (N₂) nih.govresearchgate.net. This elimination generates a highly energetic and reactive nitrene species. The quinolylnitrene formed from 7-azidoquinoline can then engage in a variety of subsequent reactions, depending on the specific conditions, such as intramolecular rearrangements, intermolecular reactions with the solvent or other molecules present, or dimerization nih.govresearchgate.net. The thermal decomposition of azides is a fundamental process that underpins their use in various synthetic transformations and also contributes to the energetic properties of azide-containing compounds nih.govchemrxiv.orgnih.gov.

Table 4: General Thermal Decomposition Pathway of Organic Azides

| Step | Process | Intermediate/Product | Notes |

| 1 | Thermolysis (Heating) | N₂ + Nitrene | Initial extrusion of nitrogen gas, forming a reactive nitrene. nih.govresearchgate.net |

| 2 | Nitrene Reactions (Variable) | Various products | Intramolecular rearrangements, intermolecular reactions, dimerization. nih.govresearchgate.net |

List of Compounds Mentioned:

7-Azidoquinoline

Phenyl azide

Fluorophenyl azides

7-Azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone

Diethyl amine

Aniline

3-Azidoquinoline

2-Azido-3-methylimidazo[4,5-f]quinoline (Azido-IQ)

Imidazo[4,5-f]quinoline derivatives

Quinoline

Nitrene

Singlet nitrene

Triplet nitrene

Benzazirine

1,2-Azacycloheptatetraene

Nitrile ylide

Carbodiimide

Ketenimine

Copper nitrenoid

FOX-7

RDX

Formation of Iminovinyl Isocyanobenzenes

The reactivity of organic azides can extend to reactions involving isocyanides, often proceeding through nitrene intermediates. Specifically, the cross-coupling of azides with isocyanides has been recognized as an efficient method for synthesizing asymmetric carbodiimides nih.gov. This process involves the transfer of a nitrene, generated from the azide, onto the isocyanide molecule, facilitating the formation of new carbon-nitrogen bonds nih.gov. While this general mechanism highlights the potential for complex transformations involving azides and isocyanides, specific research detailing the formation of "iminovinyl isocyanobenzenes" directly from 7-azidoquinoline was not found within the provided search results.

Azide Reactivity beyond Nitrene Formation

Organic azides possess a rich and varied reactivity profile that extends beyond their well-known propensity to form highly reactive nitrene intermediates upon thermal or photochemical activation. These alternative pathways allow for the synthesis of diverse organic molecules through different mechanistic routes.

Staudinger Type Reactions Leading to Deazidation

In the context of azidoquinolines, studies have revealed specific reactivity patterns. For instance, 3-azidoquinoline-2,4(1H,3H)-diones have been observed to undergo deazidation when subjected to Staudinger reaction conditions. Instead of yielding the anticipated 3-aminoquinoline-2,4(1H,3H)-diones, these substrates react with triphenylphosphine (B44618) to produce 4-hydroxyquinolin-2(1H)-ones mdpi.comsemanticscholar.orgmdpi.com. This outcome highlights a deviation from the typical Staudinger reduction pathway, where the azide moiety is effectively removed from the molecule.

Table 1: Staudinger Reaction Outcome for 3-Azidoquinoline-2,4(1H,3H)-diones

| Substrate | Reagent | Reaction Type | Observed Outcome | Citation |

| 3-Azidoquinoline-2,4(1H,3H)-diones | Triphenylphosphine | Staudinger | Deazidation to 4-hydroxyquinolin-2(1H)-ones | mdpi.comsemanticscholar.orgmdpi.com |

Compound List:

7-Azidoquinoline

Triphenylphosphine

4-hydroxyquinolin-2(1H)-ones

3-aminoquinoline-2,4(1H,3H)-diones

3-azidoquinoline-2,4(1H,3H)-diones

Isocyanides

Carbodiimides

7 Azidoquinoline in Click Chemistry and Bioorthogonal Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 7-Azidoquinoline

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,2,3-triazole linkages from an azide (B81097) and a terminal alkyne. This reaction has been widely adopted for the synthesis of complex molecular architectures due to its reliability, high yield, and compatibility with a wide range of functional groups.

The azide group at the C-7 position of the quinoline (B57606) ring serves as a chemical handle for the introduction of various molecular fragments via the CuAAC reaction. When 7-azidoquinoline reacts with a terminal alkyne in the presence of a copper(I) catalyst, a stable 1,2,3-triazole ring is formed, covalently linking the quinoline core to the alkyne-containing molecule. This strategy has been employed to synthesize a diverse library of quinoline-triazole hybrids.

| Azidoquinoline Reactant | Alkyne Reactant | Catalytic System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Azido-7-chloroquinoline | Various terminal alkynes | Not Specified | Not Specified | Moderate | nih.gov |

| 6-Azidoquinolone | Alkyne-substituted porphyrins | CuSO₄, Sodium Ascorbate | Not Specified | 53-93% | beilstein-journals.org |

| 3-(Azidomethyl)-quinoline | Terminal alkynes with –CH₂OAr group | Copper catalyst | Water | High | benthamscience.com |

| Azidoquinolines (general) | Terminal alkynes (general) | CuSO₄·5H₂O/NaAsc | tert-BuOH-water | Poor to Moderate | researchgate.net |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, which often requires tedious purification. nih.gov In contrast, the copper(I)-catalyzed version of the reaction proceeds through a mechanism that almost exclusively yields the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.orgrsc.org

Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism, showing that the reaction proceeds via a copper-acetylide intermediate. nih.govrsc.org The azide then adds to this intermediate in a stepwise manner, where the pathway leading to the 1,4-isomer is significantly lower in activation energy than the pathway leading to the 1,5-isomer. This high degree of regiocontrol is a major advantage, simplifying product isolation and ensuring a single, well-defined molecular structure. Therefore, the reaction of 7-azidoquinoline with a terminal alkyne under CuAAC conditions is expected to predictably and reliably form the 1-(7-quinolinyl)-4-substituted-1H-1,2,3-triazole. While ruthenium-based catalysts can favor the formation of the 1,5-disubstituted isomer, this method is less commonly applied in the synthesis of quinoline-triazole hybrids. researchgate.netorganic-chemistry.org

The efficiency of the CuAAC reaction is highly dependent on the catalytic system used to generate the active copper(I) species. While various copper(I) sources can be used directly, a widely adopted and highly effective method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate (NaAsc). beilstein-journals.orgorganic-chemistry.orgresearchgate.net

This catalytic system is particularly advantageous for several reasons:

Convenience: Copper(II) salts are more stable and easier to handle than many copper(I) salts.

Efficiency: The CuSO₄/NaAsc system provides a sustained source of the active Cu(I) catalyst, leading to high reaction yields and rates.

Aqueous Compatibility: The reaction can often be performed in aqueous or mixed aqueous-organic solvent systems, making it more environmentally friendly and suitable for biological applications. benthamscience.com

The use of this system in the synthesis of quinoline-triazole hybrids has been well-documented, affording products in good to excellent yields. beilstein-journals.orgresearchgate.net The robustness of the CuSO₄·5H₂O/NaAsc catalytic system makes it the preferred choice for mediating the cycloaddition of 7-azidoquinoline with various alkynes, ensuring efficient and high-yielding synthesis of the desired 1,4-disubstituted triazole products.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 7-Azidoquinoline

While CuAAC is a powerful tool, the requirement for a copper catalyst can be a limitation in biological systems due to the metal's cytotoxicity. The strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a catalyst-free alternative, enabling the ligation of molecules within living cells and organisms. magtech.com.cn

SPAAC relies on the principle of using a strained cycloalkyne, where the geometric distortion of the alkyne bond significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for any metal catalyst. This bioorthogonality—meaning the reaction partners react selectively with each other without interfering with native biological processes—makes SPAAC an invaluable tool for chemical biology.

By incorporating 7-azidoquinoline into a biomolecule, it can serve as a reporter or tag that can be specifically labeled with a probe carrying a strained cycloalkyne. This strategy allows for the tracking and imaging of biomolecules in their native environment. The versatility of SPAAC has led to its widespread use in fields ranging from proteomics and genomics to materials science. magtech.com.cn

The rate of the SPAAC reaction is critically dependent on the structure of the strained cycloalkyne. Several generations of cyclooctynes have been developed to optimize the balance between reactivity and stability. Some of the most commonly used strained cycloalkynes include dibenzoannulated cyclooctyne (DIBO or DBCO), difluorinated cyclooctyne (DIFO), and bicyclononyne (BCN). enamine.netnih.gov

The reaction kinetics of these cycloalkynes with various azides have been extensively studied. For example, second-order rate constants for the reaction of DBCO derivatives with benzyl azide are typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹, which is sufficiently fast for many biological labeling applications. nih.govchemrxiv.org While specific kinetic data for the reaction of 7-azidoquinoline is not widely reported, as an aromatic azide, its reactivity is expected to be comparable to other commonly used azides like benzyl azide. The choice of cycloalkyne allows for the tuning of the reaction rate to suit the specific experimental requirements.

| Cycloalkyne | Abbreviation | Key Features | Typical Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |

|---|---|---|---|

| Dibenzoannulated cyclooctyne | DBCO / DIBO | High reactivity, good stability | ~0.1 - 1.0 |

| Difluorinated cyclooctyne | DIFO | Very high reactivity due to electron-withdrawing fluorine atoms | ~0.4 - 7.6 |

| Bicyclononyne | BCN | Good reactivity and smaller size | ~0.01 - 0.1 |

Other Bioorthogonal Reactions Involving 7-Azidoquinoline as a Chemical Reporter

Staudinger Ligation with Phosphines

There is no published research available to describe the Staudinger ligation of 7-azidoquinoline with phosphines.

Integration into Bioorthogonal Toolkits

There is no published research available to describe the integration of 7-azidoquinoline into bioorthogonal toolkits.

Computational and Spectroscopic Characterization of 7 Azidoquinoline and Its Intermediates

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties, reaction mechanisms, and predicting reactivity. These calculations provide insights into the electronic distribution and energy landscapes of molecules.

Electronic Structure Analysis of 7-Azidoquinoline

DFT calculations can elucidate the electronic structure of 7-azidoquinoline by providing information about its molecular orbitals, bond orders, and charge distribution. While specific DFT studies on 7-azidoquinoline itself were not directly detailed in the provided search snippets, general DFT principles are applicable. For instance, DFT is widely used to investigate the electronic structure of organic molecules, providing accurate information about geometrical configurations and electron distribution sapub.org. These calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's electronic properties and potential for chemical reactions sapub.org. The HOMO-LUMO gap, for example, is a key descriptor of electronic excitation and reactivity sapub.org. Studies on related azido (B1232118) compounds and heterocycles often involve DFT to understand their electronic configurations and predict their behavior researchgate.netmdpi.commdpi.com.

Elucidation of Reaction Mechanisms and Energy Landscapes (e.g., Nitrene Rearrangements)

The photochemistry and thermal decomposition of azides often involve the formation of highly reactive nitrene intermediates. DFT calculations are instrumental in mapping out the potential energy surfaces for these transformations, including rearrangements such as nitrene ring opening or hydrogen shifts. For example, studies on related azidoquinolines and isoquinolines have utilized DFT to understand the mechanisms of nitrene formation and subsequent reactions researchgate.netresearchgate.net. DFT calculations, specifically at the B3LYP/6-31+G* level, have been used to calculate the spectra of intermediates like azirenes, showing excellent correlation with experimental IR spectra researchgate.net. Furthermore, DFT has been employed to analyze reaction pathways of nitrene transfer reagents, revealing rate-determining steps and elucidating complex mechanisms rsc.org. The energy barriers and transition states for various rearrangements, such as those involving nitrile ylides formed from nitrenes, can be calculated using DFT, providing a detailed understanding of the reaction landscape researchgate.net.

Prediction of Reactivity and Selectivity

DFT calculations can predict the reactivity and selectivity of chemical reactions by analyzing transition states, activation energies, and various reactivity indices. For instance, in cycloaddition reactions involving azides, DFT has been used to investigate site- and regioselectivity, often showing good agreement with experimental findings mdpi.com. Reactivity indices derived from DFT, such as local softness, can help rank isomeric reaction pathways and predict selectivity mdpi.com. While specific predictions for 7-azidoquinoline were not explicitly detailed, the general application of DFT in predicting reactivity and selectivity for organic transformations is well-established mdpi.comnih.gov. For example, DFT calculations can help understand how substituents or different reaction conditions influence the outcome of reactions involving azides mdpi.com.

Spectroscopic Methodologies

Spectroscopic techniques are essential for the experimental characterization and identification of chemical compounds and their transient intermediates. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable in studying azides and their photochemical transformations.

Infrared (IR) Spectroscopy for Azide (B81097) and Intermediate Detection

Infrared (IR) spectroscopy is a primary tool for identifying functional groups, including the azide moiety (-N₃). The azide group typically exhibits a strong absorption band in the region of 2100-2200 cm⁻¹ researchgate.netresearchgate.netmdpi.comtuhh.de. Studies involving the photolysis of azido compounds often monitor the disappearance of this azide stretching band and the appearance of new bands corresponding to reaction intermediates. For example, the photolysis of azidoisoquinoline in an Ar matrix showed the depletion of the azide band and the formation of a new compound with characteristic IR absorptions at 1733 and 1726 cm⁻¹, attributed to an azirene researchgate.netresearchgate.net. DFT calculations have been used to predict and assign IR spectra of intermediates, aiding in their identification mdpi.comresearchgate.net. Other intermediates, such as ketenimines or nitrile ylides, also possess characteristic IR signatures that can be monitored researchgate.netresearchgate.net.

Table 1: Characteristic IR Absorptions of Azide and Related Intermediates

| Compound/Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference(s) | Notes |

| Azide (-N₃) | 2100–2200 | researchgate.netresearchgate.netmdpi.comtuhh.de | Strong stretching vibration. Specific values can vary based on the molecular environment. |

| Azirene | ~1730 (split bands) | researchgate.netresearchgate.net | Observed upon photolysis of azidoisoquinoline. |

| Ketenimine | ~2264 | researchgate.net | Observed as a weak CN absorption in unconjugated nitriles. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Transformations

UV-Vis spectroscopy is highly effective for studying photochemical reactions, as it can monitor changes in electronic transitions that occur upon light absorption. It is used to identify chromophores, track the consumption of starting materials, and detect the formation of new species during photochemical transformations icjs.usresearchgate.netcoacechemical.comamazon.com. For azides, UV-Vis spectroscopy can be used to study their photolysis, often involving the generation of nitrene intermediates. For instance, studies on azidoquinolines have utilized UV and IR spectra to characterize intermediates like nitrenes and nitrile ylides researchgate.net. Time-dependent DFT (TD-DFT) calculations are often employed in conjunction with UV-Vis spectroscopy to assign observed absorption bands to specific electronic transitions of molecules and intermediates mdpi.comresearchgate.netnih.govnih.gov. The absorption of UV-Vis light by conjugated systems is crucial for initiating photochemical reactions icjs.us.

Table 2: Applications of UV-Vis Spectroscopy in Photochemical Studies

| Spectroscopic Technique | Application in Photochemistry | Relevant Intermediates/Processes | Reference(s) |

| UV-Vis Spectroscopy | Monitoring photochemical transformations | Azides, Nitrenes, Nitrile Ylides | researchgate.neticjs.usresearchgate.netcoacechemical.comamazon.com |

| UV-Vis Spectroscopy | Tracking reactant consumption and product formation | General photochemical reactions | icjs.uscoacechemical.com |

| TD-DFT Calculations | Assigning electronic transitions and spectra | Photochemical intermediates | mdpi.comresearchgate.netnih.govnih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Nitrene Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as nitrenes. Upon photolysis, 7-azidoquinoline is expected to lose molecular nitrogen (N₂) to form a nitrene intermediate. Nitrenes are highly reactive species with an unpaired electron, often existing in a triplet ground state, making them amenable to ESR detection researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net.

ESR spectroscopy provides information about the electronic environment of the unpaired electron through parameters like the g-value and hyperfine coupling constants. The g-value relates to the magnetic field at which resonance occurs, indicating the nature of the radical. Hyperfine coupling constants arise from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, providing detailed structural information about the nitrene's immediate surroundings acs.org. Studies on related azidoquinolines and other aromatic azides have shown that ESR can successfully detect the triplet nitrene intermediates formed upon photolysis, often characterized by specific zero-field splitting parameters (D and E) researchgate.netpublish.csiro.aupublish.csiro.auresearchgate.netresearchgate.netacs.org. These parameters are sensitive to the electronic structure and geometry of the nitrene, allowing for differentiation between different nitrene species and providing evidence for their triplet ground state researchgate.netacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules, including derivatives synthesized from or related to 7-azidoquinoline. Both one-dimensional (¹H, ¹³C NMR) and two-dimensional (2D NMR) techniques are employed to elucidate the connectivity and spatial arrangement of atoms within a molecule nih.govhyphadiscovery.commaas.edu.mmscielo.org.zalibretexts.org.

¹H and ¹³C NMR: These techniques provide information about the hydrogen and carbon atoms in a molecule, respectively. Chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the identification of different functional groups and structural motifs libretexts.org. Coupling patterns in ¹H NMR spectra (e.g., observed through spin-spin coupling) provide information about neighboring protons, aiding in the assignment of signals and the determination of molecular architecture nih.govlibretexts.org.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for complex structures. COSY reveals proton-proton couplings, HSQC correlates protons directly bonded to carbons, and HMBC establishes correlations between protons and carbons separated by two or three bonds nih.govhyphadiscovery.commaas.edu.mmscielo.org.za. These multidimensional techniques are vital for unambiguously assigning all signals and confirming the structure of derivatives, especially when dealing with isomers or complex rearrangements that might occur after the photolysis of 7-azidoquinoline publish.csiro.auacs.orgresearchgate.net. For instance, NMR has been used to characterize nitrile ylides and ketenimines formed from the photolysis of related azidoquinolines publish.csiro.aupublish.csiro.auacs.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a primary technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns msu.edulcms.cznih.govwikipedia.orgmiamioh.eduresearchgate.netnih.govlibretexts.org.

Molecular Weight Determination: In MS, molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) directly indicates the molecular weight of the compound msu.edulcms.cz. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of the molecule rsc.org.

Fragmentation Analysis: Upon ionization, molecules often fragment into smaller, characteristic ions and neutral species. The pattern of these fragments is highly specific to the molecule's structure and can be used for identification and structural elucidation msu.edulcms.cznih.govwikipedia.orgresearchgate.netnih.govlibretexts.org. Common fragmentation pathways include simple bond cleavages, rearrangements, and losses of small neutral molecules (e.g., H₂O, CO, N₂) msu.edunih.govwikipedia.orgresearchgate.netlibretexts.org. For 7-azidoquinoline and its derivatives, MS can help confirm the molecular formula and identify structural features by analyzing the m/z values of fragment ions. For example, studies on related quinoline (B57606) derivatives provide characteristic fragmentation patterns that can be used for identification nih.govrsc.org.

Time-Resolved Spectroscopic Techniques (e.g., Laser Flash Photolysis)

Time-resolved spectroscopic techniques, particularly Laser Flash Photolysis (LFP), are essential for studying short-lived intermediates and reaction kinetics, such as those generated from the photolysis of 7-azidoquinoline publish.csiro.auyork.ac.uklightcon.comekspla.comnasa.govru.ac.zatokyoinst.co.jpedinst.comcopernicus.orgiaea.orgnih.gov.

LFP involves using a short, intense pulse of laser light to excite a molecule, generating transient species like excited states, radicals, or reactive intermediates (e.g., nitrenes) lightcon.comekspla.comnasa.govru.ac.zaedinst.comnih.gov. The subsequent changes in the sample's absorption or emission are monitored over time using a probe beam lightcon.comekspla.comnasa.govru.ac.zatokyoinst.co.jpedinst.comnih.gov. This allows for the direct observation of transient species and the measurement of their decay rates and reaction kinetics, typically on timescales ranging from nanoseconds to milliseconds or even picoseconds york.ac.uklightcon.comnasa.govedinst.com.

For 7-azidoquinoline, LFP can be used to generate the nitrene intermediate and monitor its formation and subsequent reactions, such as ring opening to nitrile ylides or other rearrangements publish.csiro.auacs.org. By analyzing the transient absorption spectra obtained at different time points after the laser pulse, researchers can identify the spectral signatures of these short-lived intermediates and determine their lifetimes and reaction pathways publish.csiro.auyork.ac.uklightcon.comekspla.comnasa.govru.ac.zaedinst.comiaea.orgnih.gov. This approach is critical for understanding the photochemistry of azido compounds and the behavior of the highly reactive nitrene species publish.csiro.auacs.org.

Advanced Research Applications and Derivatization Strategies of 7 Azidoquinoline

7-Azidoquinoline as a Precursor in Complex Organic Synthesis

The azide (B81097) functionality of 7-azidoquinoline is a gateway to a wide array of chemical reactions, making it a valuable building block in the synthesis of elaborate molecular structures. Its utility is particularly evident in the construction of hybrid molecules, novel heterocyclic systems, and functionalized polymers.

Construction of Quinolone-Based Hybrid Molecules

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery to develop new chemical entities with enhanced biological activity. 7-Azidoquinoline serves as a key component in the synthesis of quinolone-based hybrid molecules, often through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

This reaction allows for the covalent linkage of the 7-azidoquinoline core to other molecular fragments bearing a terminal alkyne. For instance, a series of 7-chloroquinolinotriazole derivatives has been synthesized by reacting 4-azido-7-chloroquinoline with various alkynes. While this example uses a 4-azido substituted quinoline (B57606), the principle is directly applicable to 7-azidoquinoline, enabling the creation of a diverse library of quinolone-triazole hybrids. nih.gov The resulting triazole ring acts as a stable and biocompatible linker, connecting the quinoline moiety to other pharmacologically active groups. This methodology has been employed to synthesize hybrids with potential applications as antimalarial, anticancer, and antimicrobial agents. The modular nature of click chemistry allows for the rapid generation of a wide range of hybrid structures, facilitating the exploration of structure-activity relationships.

Table 1: Examples of Quinolone-Based Hybrid Molecules Synthesized via Click Chemistry

| Quinolone Precursor | Alkyne-Containing Moiety | Resulting Hybrid Molecule Class | Potential Application |

| 4-Azido-7-chloroquinoline | Various terminal alkynes | 7-Chloroquinolinotriazoles | Antimalarial |

Note: This table is illustrative of the synthetic strategy. Further research is needed for specific examples starting with 7-Azidoquinoline.

Synthesis of Novel Heterocyclic Systems (e.g., Triazoles, Hydrazinoquinolones)

Beyond its use as a linker in hybrid molecules, the azide group of 7-azidoquinoline is a precursor for the synthesis of various novel heterocyclic systems.

Triazoles: As mentioned previously, the most prominent application of 7-azidoquinoline in this context is the synthesis of 1,2,3-triazoles through CuAAC. This reaction is characterized by its high yield, regioselectivity, and tolerance of a wide range of functional groups, making it an ideal method for the construction of complex heterocyclic frameworks. The resulting quinolinyl-triazoles are of significant interest in medicinal chemistry due to their diverse biological activities. The triazole moiety itself is a known pharmacophore, and its combination with the quinoline core can lead to synergistic effects and novel therapeutic properties.

Polymer Functionalization and Material Science Applications

The reactivity of the azide group in 7-azidoquinoline also lends itself to applications in polymer chemistry and material science. The ability to covalently attach the quinoline moiety to polymer backbones or surfaces allows for the development of materials with tailored properties.

One of the primary methods for polymer functionalization using 7-azidoquinoline is, again, through click chemistry. Polymers containing alkyne groups can be readily modified by reacting them with 7-azidoquinoline in the presence of a copper catalyst. This "grafting-to" approach allows for the dense functionalization of polymer chains with quinoline units. Such modifications can impart new properties to the polymer, such as fluorescence, metal-ion chelation capabilities, or biological activity. For example, poly(2-oxazoline)s are a class of polymers that can be functionalized with various groups, and the incorporation of 7-azidoquinoline could lead to the development of novel biomaterials or sensors.

Furthermore, 7-azidoquinoline can be used for the surface functionalization of materials. The azide group can react with surfaces that have been modified to contain alkyne groups, allowing for the covalent attachment of a quinoline monolayer. This can be used to alter the surface properties of materials, for instance, to create fluorescent surfaces for imaging applications or to develop materials with specific binding properties for sensing or separation technologies.

7-Azidoquinoline in Chemical Probe Development

The unique chemical properties of the azide group make 7-azidoquinoline an excellent scaffold for the development of chemical probes, which are essential tools for studying biological systems. These probes can be used to identify protein targets, visualize cellular processes, and sense the presence of specific analytes.

Design and Synthesis of Photoaffinity Labels

Photoaffinity labeling is a powerful technique used to identify the binding partners of small molecules within a complex biological sample. This method relies on a photoaffinity probe, which is a molecule that contains a photoreactive group. Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with nearby molecules, typically the protein to which the probe is bound.

Aryl azides, such as the one in 7-azidoquinoline, are commonly used photoreactive groups in the design of photoaffinity labels. nih.gov When exposed to UV light, the azide group loses a molecule of nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds of a nearby protein, resulting in a stable covalent linkage.

The design of a 7-azidoquinoline-based photoaffinity label would involve incorporating the 7-azidoquinoline core into a molecule that has affinity for a specific biological target. The synthesis of such probes can be achieved through various organic reactions, often involving the coupling of 7-azidoquinoline to a known ligand or pharmacophore. For example, a quinazoline-derived photoaffinity probe has been synthesized for the epidermal growth factor receptor (EGFR), demonstrating the feasibility of using azido-substituted heterocyclic scaffolds for this purpose. nih.gov A similar strategy could be employed with 7-azidoquinoline to create probes for a wide range of protein targets. The resulting probe would allow for the identification of the binding proteins of the parent molecule, providing valuable insights into its mechanism of action.

Table 2: Key Components of a 7-Azidoquinoline-Based Photoaffinity Probe

| Component | Function | Chemical Moiety |

| Recognition Element | Binds to the target protein | A ligand or pharmacophore |

| Photoreactive Group | Forms a covalent bond upon photoactivation | 7-Azidoquinoline |

| Reporter Tag (Optional) | Allows for detection and isolation of the labeled protein | Biotin, fluorescent dye, or radioisotope |

Fluorescent Probe Development based on Azide Reactions (e.g., Fluorescence Recovery for Sensing)

The azide group of 7-azidoquinoline can also be exploited for the development of fluorescent probes. The intrinsic fluorescence of the quinoline ring can be modulated by chemical reactions involving the azide group, leading to a "turn-on" or "turn-off" fluorescence response in the presence of a specific analyte.

One powerful reaction for this purpose is the Staudinger ligation. thermofisher.comscispace.comresearchgate.net In this reaction, an azide reacts with a phosphine to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond. If the phosphine reagent is attached to a quencher molecule, the fluorescence of the 7-azidoquinoline core can be suppressed. Upon reaction with an analyte that cleaves the quencher or disrupts the quenching mechanism, the fluorescence of the quinoline can be restored.

Strategy for Modifying Biomolecules via Bioorthogonal Chemistry (e.g., in Glycobiology Research)

The azide functional group of 7-azidoquinoline serves as a critical chemical handle for the modification of biomolecules through bioorthogonal chemistry. These reactions occur within living systems without interfering with native biochemical processes. nih.gov In the field of glycobiology, this strategy has been particularly powerful for labeling and visualizing glycans, a class of biomolecules that are difficult to tag using genetic methods. nih.govresearchgate.net

The general approach involves the metabolic incorporation of an azide-modified monosaccharide analog into cellular glycans. nih.gov For instance, cells can be fed with N-azidoacetylmannosamine (ManNAz), N-azidoacetylglucosamine (GlcNAz), or N-azidoacetylgalactosamine (GalNAz), which are processed by the cell's own biosynthetic machinery and displayed on the cell surface as part of complex glycoconjugates. nih.gov The azide groups on these cell-surface glycans can then be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne or a phosphine. This probe can be a fluorophore, a biotin tag for affinity purification, or a drug molecule for targeted delivery. researchgate.net 7-Azidoquinoline, with its inherent fluorescence and ability to interact with biological systems, can be conceptualized as a valuable component in the design of such probes.

Several types of bioorthogonal reactions can be employed for this purpose:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.gov While highly effective, the copper catalyst can be toxic to living cells, which has led to the development of alternative methods. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a metal catalyst. nih.govnih.gov This has made it a more suitable method for in vivo labeling experiments. nih.gov

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond. nih.govnih.gov It is a bioorthogonal reaction that proceeds readily at physiological pH and is biocompatible, making it a valuable tool for in vivo applications. nih.gov

These bioorthogonal strategies enable researchers to visualize the localization of glycans, identify specific glycoproteins, and study the roles of glycans in various biological processes. researchgate.net

| Bioorthogonal Reaction | Reactants | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High efficiency, rapid reaction rate, requires copper catalyst. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | 1,2,3-triazole | Copper-free, suitable for live-cell imaging. nih.govnih.gov |

| Staudinger Ligation | Azide, Triarylphosphine | Aza-ylide intermediate, then amide | Biocompatible, proceeds at physiological pH. nih.govnih.gov |

Metal-Catalyzed Reactions with 7-Azidoquinoline Derivatives

Transition metal catalysis offers a powerful toolkit for the synthesis and functionalization of quinoline derivatives. mdpi.comacs.org These methods provide efficient and regioselective ways to construct complex molecules that are of interest in medicinal chemistry and materials science. rsc.org

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For a molecule like 7-azidoquinoline, these reactions could potentially be applied to either the quinoline core or the azide functionality.

The quinoline ring system can participate in various palladium-catalyzed cross-coupling reactions. For instance, if a halo-substituted precursor to 7-azidoquinoline is used (e.g., 7-bromoquinoline), Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines can be employed to introduce a wide range of substituents onto the quinoline scaffold. researchgate.netmdpi.com

The azide group itself can also participate in palladium-catalyzed reactions. For example, palladium catalysis can facilitate the coupling of azides with isocyanides to form unsymmetrical carbodiimides. rsc.org This provides a potential route for further derivatization of the 7-azidoquinoline molecule.

| Palladium-Catalyzed Reaction | Coupling Partners | Bond Formed | Potential Application to 7-Azidoquinoline Synthesis/Derivatization |

| Suzuki-Miyaura Coupling | Organoboron reagent, Organic halide | C-C | Introduction of aryl or vinyl groups to the quinoline core. researchgate.net |

| Heck Coupling | Alkene, Organic halide | C-C | Alkenylation of the quinoline ring. mdpi.com |

| Sonogashira Coupling | Terminal alkyne, Organic halide | C-C | Alkynylation of the quinoline scaffold. mdpi.com |

| Buchwald-Hartwig Amination | Amine, Organic halide | C-N | Introduction of amino groups to the quinoline core. nih.gov |

| Azide-Isocyanide Coupling | Azide, Isocyanide | N=C=N | Conversion of the azide group to a carbodiimide. rsc.org |

Other Transition Metal-Catalyzed Azidation and Functionalization Reactions

Besides palladium, other transition metals such as copper and rhodium are also instrumental in the synthesis and functionalization of quinolines. mdpi.comscilit.com

Copper-catalyzed reactions are particularly relevant for the synthesis of azidoquinolines. For example, a copper(II)-catalyzed C-H azidation of 8-quinolinyl carboxamides has been reported to produce 5-azido derivatives. mdpi.com This type of regioselective C-H functionalization is a highly desirable strategy for introducing an azide group onto a pre-existing quinoline scaffold. mdpi.com

Rhodium catalysts have been employed for the C-H activation and functionalization of quinolines, allowing for the introduction of various functional groups at specific positions. scilit.com For instance, rhodium-catalyzed C-H/C-H cross-coupling can be used to form biaryl compounds. rsc.org

The chelating ability of the nitrogen atom in the quinoline ring often plays a crucial role in directing the regioselectivity of these transition metal-catalyzed C-H functionalization reactions. nih.gov

Regioselective Synthesis and Reactions of 7-Azidoquinoline Derivatives

The synthesis of specifically substituted quinolines, such as 7-azidoquinoline, requires precise control over the regioselectivity of the reactions. acs.orgnih.gov The development of methods for the regioselective functionalization of the quinoline ring is an active area of research. mdpi.comscilit.com

The synthesis of 7-azidoquinoline would likely involve either the construction of the quinoline ring with the azide group already in place on one of the precursors or the introduction of the azide group onto a pre-functionalized quinoline at a later stage. Classical quinoline syntheses, such as the Friedländer annulation, could potentially be adapted to use starting materials bearing an azide group. acs.org

Alternatively, a regioselective C-H functionalization approach could be employed to introduce the azide group at the C7 position of the quinoline ring. mdpi.com However, direct C-H functionalization of quinolines often favors positions such as C2, C4, and C8, making the selective functionalization of the C7 position a challenge. mdpi.comacs.org

Once synthesized, the reactivity of 7-azidoquinoline derivatives will be influenced by the electronic properties of the azide group and its position on the quinoline ring. The azide group is an electron-withdrawing group, which will affect the electron density of the quinoline system and thus its reactivity in, for example, electrophilic aromatic substitution reactions.

Q & A

Q. What are the standard synthetic protocols for 7-Azidoquinoline, and how are they validated?

Methodological Answer: Synthesis typically involves azide substitution at the 7-position of quinoline derivatives. A common route is the nucleophilic substitution of 7-chloroquinoline with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours . Validation requires:

- Purity analysis : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.

- Structural confirmation : 1H NMR (CDCl3, δ 8.5–9.0 ppm for quinoline protons; δ 3.5–4.0 ppm for azide protons) and IR spectroscopy (N₃ stretch at ~2100 cm⁻¹) .

- Yield optimization : Vary reaction time/temperature and monitor via TLC (silica gel, ethyl acetate/hexane).

Q. Example Table 1: Synthetic Yields Under Varied Conditions

| Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| 60 | 12 | DMF | 72 |

| 80 | 24 | DMSO | 85 |

| 70 | 18 | Acetone | 68 |

Data presentation follows guidelines for clarity and reproducibility .

Q. How is 7-Azidoquinoline characterized to confirm its structural integrity?

Methodological Answer: Characterization combines spectroscopic and chromatographic techniques:

- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish azide-bearing carbon environments .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (target ≤0.3% deviation) .

- X-ray Crystallography (if crystalline): Resolve bond angles/lengths to verify azide geometry .

Advanced Research Questions

Q. What computational strategies predict the stability and reactivity of 7-Azidoquinoline in click chemistry applications?

Methodological Answer: Advanced studies employ:

- Density Functional Theory (DFT) : Calculate activation energies for Huisgen cycloaddition with alkynes (e.g., B3LYP/6-311+G(d,p) basis set) .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., water vs. DMSO) on reaction kinetics .

- Comparative Analysis : Benchmark against 5-azidoquinoline to assess positional effects on reactivity .

Q. Example Table 2: DFT-Calculated Activation Barriers

| Substituent Position | Reaction Partner | ΔG‡ (kcal/mol) |

|---|---|---|

| 7-Azidoquinoline | Phenylacetylene | 18.2 |

| 5-Azidoquinoline | Phenylacetylene | 21.7 |

Data interpretation must address uncertainties in computational models .

Q. How can contradictory data on 7-Azidoquinoline’s photostability be resolved?

Methodological Answer: Contradictions often arise from experimental variables. To resolve:

- Controlled Replication : Repeat degradation studies under standardized light sources (e.g., 365 nm UV lamp) and quantify azide loss via HPLC .

- Environmental Controls : Compare stability in inert (argon) vs. aerobic conditions .

- Statistical Analysis : Use ANOVA to assess significance of degradation rates across trials (p < 0.05 threshold) .

Q. What strategies mitigate hazards during large-scale synthesis of 7-Azidoquinoline?

Methodological Answer: Safety protocols for azide handling:

- Small-Scale Batches : Limit reaction volumes to ≤50 mL to control exothermic risks .

- In Situ Generation : Avoid isolated sodium azide; use trimethylsilyl azide in closed systems .

- Real-Time Monitoring : Employ IR spectroscopy to track azide consumption and abort reactions if deviations occur .

Q. How does the electronic structure of 7-Azidoquinoline influence its bioactivity in drug-discovery contexts?

Methodological Answer: Structure-activity relationship (SAR) studies require:

- Electrostatic Potential Mapping : Identify electron-deficient regions for target binding .

- In Vitro Assays : Test against enzyme targets (e.g., kinases) with IC50 dose-response curves .

- Metabolic Stability : Use hepatic microsome models to assess azide-mediated CYP450 interactions .

Key Guidelines for Data Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。